
Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate
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Overview
Description
Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom on the pyridine ring and a formyl group on the benzoate moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate typically involves the following steps:
Formation of the Pyridine Ring:
Introduction of the Formyl Group: The formyl group is introduced through a formylation reaction, which can be carried out using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or formic acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in industrial reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate undergoes various chemical reactions, including:
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-(3-fluoropyridin-4-yl)-3-carboxybenzoate.
Reduction: 4-(3-fluoropyridin-4-yl)-3-hydroxymethylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-fluoropyridin-4-yl)-3-formylbenzoate .
- Methyl 4-(3-chloropyridin-4-yl)-3-formylbenzoate .
- Methyl 4-(3-bromopyridin-4-yl)-3-formylbenzoate .
Uniqueness
Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific research applications .
Biological Activity
Methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that contributes to its biological activity. The presence of the fluoropyridine moiety is significant as it can influence the compound's interaction with biological targets.
- Molecular Formula : C13H10FNO3
- Molecular Weight : 245.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in cancer cell proliferation and survival. Research has indicated that compounds with similar structures often interact with pathways such as:
- Heat Shock Protein 90 (HSP90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby reducing cancer cell viability.
- Mechanistic Target of Rapamycin (mTOR) : mTOR is a central regulator of cell growth and metabolism. Inhibition can disrupt cancer cell proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound and related compounds:
-
Cell Line Studies :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells.
- IC50 values for related compounds have been reported in the submicromolar range, suggesting potent anticancer effects. For example, a derivative exhibited an IC50 of 0.75 µM against MDA-MB-231 cells .
- Mechanistic Insights :
Comparative Studies
A comparative analysis with other known inhibitors like Geldanamycin (HSP90 inhibitor) and Rapamycin (mTOR inhibitor) suggests that this compound may provide a synergistic effect by targeting both pathways simultaneously. This dual inhibition could enhance therapeutic efficacy while potentially reducing resistance seen with single-target therapies .
Research Findings Summary Table
Study | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study A | MDA-MB-231 | 0.75 | Apoptosis induction via HSP90 inhibition |
Study B | K562 | 0.12 | mTOR pathway disruption |
Study C | RPMI-8226 | 0.46 | Dual inhibition of HSP90 and mTOR |
Properties
Molecular Formula |
C14H10FNO3 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
methyl 4-(3-fluoropyridin-4-yl)-3-formylbenzoate |
InChI |
InChI=1S/C14H10FNO3/c1-19-14(18)9-2-3-11(10(6-9)8-17)12-4-5-16-7-13(12)15/h2-8H,1H3 |
InChI Key |
GOYCVHZIINIKRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C=NC=C2)F)C=O |
Origin of Product |
United States |
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